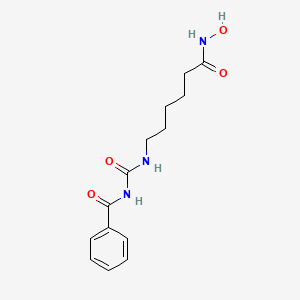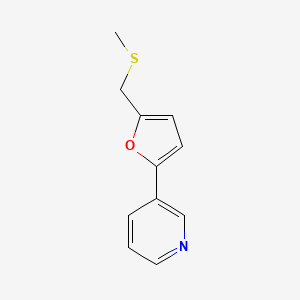
4(3H)-Quinazolinone, 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-3134 is a novel histamine H3 receptor inverse agonist. It has been studied for its potential to enhance cognitive functions by modulating histaminergic and cholinergic neurotransmission systems. This compound has shown promise in improving cognitive impairments associated with conditions like Alzheimer’s disease and other neurodegenerative disorders .
Preparation Methods
The synthesis of MK-3134 involves several steps, starting with the preparation of the core quinazolinone structure. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: This involves the reaction of appropriate aniline derivatives with formamide or formic acid to form the quinazolinone core.
Substitution Reactions: The quinazolinone core is then subjected to various substitution reactions to introduce the desired functional groups, such as the trifluoromethyl group and the piperidinyl group.
Final Assembly: The final step involves the coupling of the substituted quinazolinone with the appropriate phenyl derivatives to form MK-3134.
Chemical Reactions Analysis
MK-3134 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: MK-3134 can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidinyl groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MK-3134 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.
Biology: MK-3134 is used to investigate the role of histaminergic neurotransmission in cognitive functions and neurodegenerative diseases.
Medicine: The compound is being studied for its potential therapeutic effects in treating cognitive impairments associated with Alzheimer’s disease and other neurodegenerative disorders.
Mechanism of Action
MK-3134 exerts its effects by acting as an inverse agonist at the histamine H3 receptor. This receptor is involved in regulating the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. By inhibiting the activity of the H3 receptor, MK-3134 enhances the release of these neurotransmitters, leading to improved cognitive functions. The molecular targets and pathways involved include the histaminergic and cholinergic neurotransmission systems .
Comparison with Similar Compounds
MK-3134 is unique compared to other histamine H3 receptor inverse agonists due to its specific chemical structure and pharmacological profile. Similar compounds include:
Thioperamide: Another histamine H3 receptor inverse agonist, but with a different chemical structure.
Ciproxifan: A potent and selective histamine H3 receptor antagonist with a different pharmacological profile.
Clobenpropit: A histamine H3 receptor antagonist with additional activity at other histamine receptors.
MK-3134 stands out due to its specific binding affinity and efficacy in modulating cognitive functions .
Properties
CAS No. |
862310-66-5 |
|---|---|
Molecular Formula |
C25H26F3N3O2 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-methyl-5-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C25H26F3N3O2/c1-16-29-22-7-3-6-21(25(26,27)28)23(22)24(32)31(16)18-8-10-19(11-9-18)33-20-12-14-30(15-13-20)17-4-2-5-17/h3,6-11,17,20H,2,4-5,12-15H2,1H3 |
InChI Key |
ZWUFGBNOUKQGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OC4CCN(CC4)C5CCC5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















